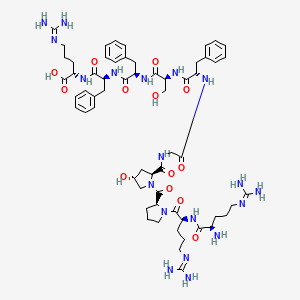
Nps-2143
Übersicht
Beschreibung
Triethylenglykol ist eine farblose, geruchlose und viskose Flüssigkeit mit der chemischen Formel C6H14O4 . Es gehört zur Glykolfamilie und ist bekannt für seine hygroskopischen Eigenschaften, d. h. es absorbiert leicht Feuchtigkeit aus der Umgebung . Triethylenglykol wird in verschiedenen Industrien eingesetzt, unter anderem als Lösungsmittel, Feuchthaltemittel und Weichmacher .
Wissenschaftliche Forschungsanwendungen
Triethylene glycol has numerous applications in scientific research and industry:
Wirkmechanismus
Target of Action
NPS-2143, also known as SB-262470A, is a potent and selective antagonist of the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body by regulating the release of parathyroid hormone (PTH) and renal calcium reabsorption .
Mode of Action
This compound is designed to act on calcium receptors on the surface of parathyroid glands . It blocks the increase in cytoplasmic calcium concentrations elicited by activating the CaSR . This action stimulates the release of the body’s own stores of native parathyroid hormone (PTH) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of calcium homeostasis. By antagonizing the CaSR, this compound increases the secretion of PTH . PTH plays a key role in regulating blood calcium levels by increasing renal calcium reabsorption and stimulating the release of calcium from bone.
Pharmacokinetics
It is known to be orally active .
Result of Action
The primary result of this compound’s action is an increase in plasma calcium and PTH levels . This can be beneficial in conditions characterized by hypocalcemia, or low blood calcium levels .
Biochemische Analyse
Biochemical Properties
NPS-2143 interacts with the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis . The compound blocks the increase in cytosolic calcium concentration, with an IC50 of 43 nM .
Cellular Effects
This compound has been shown to suppress the proliferation, invasion, and migration of gastric cancer cells, and promote apoptosis . It influences cell function by modulating the PI3K/Akt signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the calcium-sensing receptor (CaSR). This leads to a decrease in the expression of phosphorylated AKT, phosphorylated mechanistic target of rapamycin (mTOR), p70, and cyclin D1 .
Metabolic Pathways
This compound is involved in the regulation of calcium homeostasis through its interaction with the calcium-sensing receptor
Vorbereitungsmethoden
Triethylenglykol wird kommerziell als Nebenprodukt der Oxidation von Ethylen bei hohen Temperaturen in Gegenwart eines Silberoxid-Katalysators hergestellt. Dieser Prozess wird gefolgt von der Hydratisierung von Ethylenoxid, die Monoethylenglykol, Diethylenglykol, Triethylenglykol und Tetraethylenglykol liefert . Die Reaktionsbedingungen umfassen in der Regel hohe Temperaturen und die Anwesenheit eines Katalysators, um die Oxidations- und Hydratationsprozesse zu beschleunigen .
Chemische Reaktionsanalyse
Triethylenglykol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Triethylenglykol kann zu Aldehyden und Carbonsäuren oxidiert werden.
Veresterung: Es reagiert mit Carbonsäuren unter Bildung von Estern, die in verschiedenen industriellen Anwendungen eingesetzt werden.
Dehydratisierung: Triethylenglykol kann dehydriert werden, um Ethylenoxid und andere verwandte Verbindungen zu produzieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Triethylenglykol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung und Industrie:
Wirkmechanismus
Triethylenglykol entfaltet seine Wirkungen hauptsächlich durch seine hygroskopischen Eigenschaften, wodurch es Feuchtigkeit aus der Umgebung aufnehmen kann. Dies macht es effektiv als Trockenmittel und in Feuchtigkeitskontrollsystemen . Darüber hinaus ermöglichen seine Lösemitteleigenschaften die Auflösung verschiedener Verbindungen, was chemische Reaktionen und Prozesse erleichtert .
Analyse Chemischer Reaktionen
Triethylene glycol undergoes various chemical reactions, including:
Oxidation: Triethylene glycol can be oxidized to produce aldehydes and carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters, which are used in various industrial applications.
Dehydration: Triethylene glycol can be dehydrated to produce ethylene oxide and other related compounds.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Triethylenglykol ähnelt anderen Glykolen wie Ethylenglykol und Diethylenglykol. Es verfügt über einzigartige Eigenschaften, die es für bestimmte Anwendungen geeignet machen:
Ethylenglykol: Ethylenglykol hat ein niedrigeres Molekulargewicht und ist flüchtiger als Triethylenglykol.
Diethylenglykol: Diethylenglykol hat Zwischeneigenschaften zwischen Ethylenglykol und Triethylenglykol.
Polyethylenglykol: Polyethylenglykol ist ein Polymer aus Ethylenglykol und hat ein höheres Molekulargewicht.
Der höhere Siedepunkt und die geringere Flüchtigkeit von Triethylenglykol machen es besonders nützlich in Anwendungen, bei denen diese Eigenschaften vorteilhaft sind .
Eigenschaften
IUPAC Name |
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJQWHTIRWCID-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426075 | |
| Record name | NPS-2143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NPS-2143 is the prototype calcilytic drug, designed to act on calcium receptors on the surface of parathyroid glands, stimulating the release of the body's own stores of native parathyroid hormone (PTH). | |
| Record name | NPS-2143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
284035-33-2 | |
| Record name | 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284035-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NPS-2143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NPS-2143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NPS-2143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NPS-2143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)

![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)







